molecular formula C3H2F6O B1195063 Desflurane CAS No. 57041-67-5

Desflurane

Cat. No. B1195063
CAS No.: 57041-67-5
M. Wt: 168.04 g/mol
InChI Key: DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Patent
US04874901

Procedure details

A 1 liter autoclave (316SS, Parr) was charged with 171 g (0.93 moles) isoflurane and 116 g (2.0 moles) potassium fluoride. The reaction mass was heated with stirring to 278° C. After 18 hours at 278° C., the pressure was 500 psi. The autoclave was then cooled to room temperature for transfer to the laboratory. Products were then distilled into a dry ice cooled trap by heating the autoclave on a hot plate. The trap contents (134 g) were distilled through a four foot vacuum jacketed column packed with glass beads to give 20.8 g CHF2OCHFCF3 (bp 23.5° C.). The material remaining in the distillation flask (104.0 g) was 98% isoflurane. Based on the materials isolated, the percent conversion was 13% (33% yield). Details of the distillation are given below.
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[CH:1](Cl)([O:6][CH:7]([F:9])[F:8])[C:2]([F:5])([F:4])[F:3].[F-:11].[K+]>>[CH:7]([O:6][CH:1]([C:2]([F:5])([F:4])[F:3])[F:11])([F:9])[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
171 g
Type
reactant
Smiles
C(C(F)(F)F)(OC(F)F)Cl
Name
Quantity
116 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
278 °C
Stirring
Type
CUSTOM
Details
with stirring to 278° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was heated
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then cooled to room temperature for transfer to the laboratory
DISTILLATION
Type
DISTILLATION
Details
Products were then distilled into a dry ice cooled trap
TEMPERATURE
Type
TEMPERATURE
Details
by heating the autoclave on a hot plate
DISTILLATION
Type
DISTILLATION
Details
The trap contents (134 g) were distilled through a four foot vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(F)(F)OC(F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 13.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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